5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole: is a chemical compound with the molecular formula C16H24N4O2S and a molecular weight of 336.45 g/mol . It is a member of the tetrazole family, which is known for its high nitrogen content and stability. This compound is characterized by a tetrazole ring substituted with a phenyl group and a sulfonyl group attached to a chiral 6-methyloctane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a suitable phenyl halide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using a sulfonyl chloride.
Chiral 6-Methyloctane Chain: The chiral 6-methyloctane chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the tetrazole ring or the sulfonyl group.
Substitution: The phenyl group and the sulfonyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Reduced forms of the tetrazole ring or sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential applications in drug discovery and development due to its unique structure.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry:
- Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Losartan: Contains a tetrazole ring and is used as an antihypertensive agent.
Cefazolin: A cephalosporin antibiotic with a tetrazole moiety.
Alfentanil: An opioid analgesic with a tetrazole ring.
Uniqueness: 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is unique due to its specific combination of a chiral 6-methyloctane chain, a phenyl group, and a sulfonyl group attached to the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648409-56-7 |
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Molecular Formula |
C16H24N4O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-[(6S)-6-methyloctyl]sulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4O2S/c1-3-14(2)10-6-5-9-13-23(21,22)16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
NURLJKWFTAEACF-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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